2-Chloro-4-nitrotoluene

Beschreibung

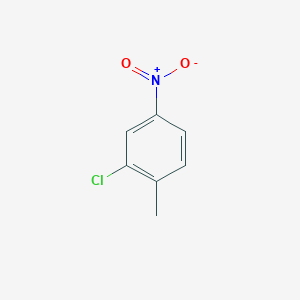

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYXJBROWQDVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026984 | |

| Record name | 2-Chloro-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Pale yellow crystalline powder or lumps; [MSDSonline] | |

| Record name | 2-Chloro-4-nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

260 °C AT 760 MM HG | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

138 °C | |

| Record name | 2-Chloro-4-nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ETHER | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 2-Chloro-4-nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ALCOHOL | |

CAS No. |

121-86-8 | |

| Record name | 2-Chloro-4-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T26LNR6T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68 °C | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Chloro-4-nitrotoluene CAS number 121-86-8 properties.

An In-depth Technical Guide to 2-Chloro-4-nitrotoluene (CAS: 121-86-8)

Introduction

This compound, with the CAS number 121-86-8, is a substituted aromatic compound belonging to the class of monochlorobenzenes and nitrotoluenes.[1][2] It presents as a pale yellow crystalline solid or powder with a faint, bitter almond-like odor.[3][4] This compound is of significant interest in organic synthesis, serving as a crucial intermediate in the manufacturing of dyes, agrochemicals, and potentially as a precursor for active pharmaceutical ingredients (APIs).[1][5] Its molecular structure, featuring a toluene (B28343) backbone with chloro and nitro substituents, imparts specific reactivity that is exploited in various chemical transformations.[5] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its safety and handling information, tailored for professionals in research and development.

Chemical and Physical Properties

The properties of this compound have been determined through various analytical methods. A summary of its key identifiers and physicochemical characteristics is presented below.

Table 1: Identifiers and Chemical Structure

| Identifier | Value |

| CAS Number | 121-86-8[1] |

| IUPAC Name | 2-chloro-1-methyl-4-nitrobenzene[1] |

| Molecular Formula | C₇H₆ClNO₂[1] |

| Molecular Weight | 171.58 g/mol [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])Cl[1] |

| InChI Key | LLYXJBROWQDVMI-UHFFFAOYSA-N[6][7] |

| Appearance | Pale yellow crystalline solid/powder[2][8] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 60-67 °C[3][7][9] |

| Boiling Point | 260 °C (at 760 Torr)[2][3] |

| Density | ~1.32 g/cm³ (rough estimate)[3] |

| Flash Point | 150 °C[3] |

| Water Solubility | 49 mg/L at 20 °C[3] |

| Solubility | Soluble in acetonitrile, benzene, and toluene.[1][3] |

| Vapor Pressure | 0.0243 mmHg at 25 °C[3] |

| Log Kow | 3.247 (estimated)[10] |

| Henry's Law Constant | 4.06 x 10⁻⁵ atm·m³/mol at 25 °C (estimated)[2] |

Table 3: Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Characteristic Absorption Bands/Signals |

| FTIR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1530-1500 (Asymmetric NO₂ stretch), ~1350-1330 (Symmetric NO₂ stretch)[6] |

| FT-Raman (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1600-1585 (Aromatic C=C stretch)[6] |

| ¹H NMR | Spectral data available[11] |

| ¹³C NMR | Spectral data available[12] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting.

Synthesis Protocol: Chlorination of 4-Nitrotoluene (B166481)

The most common method for synthesizing this compound is through the electrophilic aromatic substitution (chlorination) of 4-nitrotoluene.[6][8] The use of an iodine catalyst provides high selectivity and purity.[6][13]

Materials:

-

4-Nitrotoluene

-

Gaseous Chlorine (Cl₂)

-

Iodine (I₂)

-

Reaction vessel (three-neck flask) equipped with a gas inlet tube, a condenser, and a mechanical stirrer.

-

Heating mantle

-

Sodium bisulfite or potassium iodide solution (for washing)

Procedure:

-

Charge the reaction vessel with 4-nitrotoluene and 0.3% to 1% by weight of iodine relative to the 4-nitrotoluene.[13][14]

-

Heat the mixture to a temperature between 60 °C and 80 °C while stirring.[13][14]

-

Introduce gaseous chlorine into the reaction mixture. The molar ratio of chlorine to 4-nitrotoluene should be approximately 0.9 to 1.0.[13][14][15]

-

Maintain the reaction temperature throughout the chlorine addition. The reaction progress can be monitored using Gas Chromatography (GC).

-

After the reaction is complete (typically when the desired conversion of 4-nitrotoluene is achieved), stop the chlorine flow and cool the mixture to room temperature.

-

The crude product is then washed with an aqueous solution of sodium bisulfite or potassium iodide to remove the iodine catalyst.[15]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound with a purity exceeding 98%.[4][15]

Characterization Protocol: Melting Point Determination

The melting point is a key physical property used to assess the purity of the synthesized compound.

Materials:

-

Purified this compound

-

Melting point apparatus (e.g., DigiMelt or Thiele tube)[16]

-

Melting point capillary tubes (sealed at one end)[17]

-

Spatula

-

Mortar and pestle (if crystals are large)

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[16]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of about 1-2 mm.[16][18] Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.[16]

-

Place the capillary tube into the sample holder of the melting point apparatus.[19]

-

For an unknown or to establish an approximate range, perform a rapid heating run (e.g., 10-20 °C/minute ramp).[16]

-

For an accurate determination, set the starting temperature to about 15-20 °C below the approximate melting point found in the fast run.[16]

-

Heat the sample at a slow, controlled rate (1-2 °C per minute) near the melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

A sharp melting point range (0.5-1.5 °C) is indicative of high purity.

Characterization Protocol: Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point when only a small amount of sample is available.

Materials:

-

This compound sample

-

Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or thread

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[20]

-

Place a capillary tube, with its sealed end pointing up, into the liquid in the test tube.[20]

-

Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil, ensuring the sample is below the oil level but the open end of the test tube is above it.[21]

-

Gently heat the side arm of the Thiele tube.[20][21] Convection currents will ensure uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature is just above the boiling point.[20][21]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and stop. The moment the liquid begins to be drawn back into the capillary tube, record the temperature. This is the boiling point of the liquid, as the vapor pressure inside the capillary equals the external atmospheric pressure.[20][21]

Visualizations: Workflows and Relationships

Diagrams created using Graphviz DOT language illustrate key processes and concepts related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for melting point determination.

Caption: Substituent directing effects in the synthesis reaction.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 4: Hazard and Safety Information

| Category | Information |

| GHS Pictograms | GHS07 (Harmful/Irritant)[7] |

| Signal Word | Warning[7] |

| Hazard Statements | H302: Harmful if swallowed.[22] H319: Causes serious eye irritation.[22] H411: Toxic to aquatic life with long lasting effects.[23] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[22] P273: Avoid release to the environment.[23] P280: Wear protective gloves/eye protection/face protection.[22] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22] |

| Toxicity | Toxic by all routes of exposure (inhalation, ingestion, dermal contact).[1] Exposure may lead to methemoglobinemia, headache, dizziness, and nausea.[1] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical safety goggles.[24] Use a respirator if dust generation is likely.[24] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[2][24] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22][23] |

This technical guide provides a foundational understanding of this compound for researchers and professionals. Adherence to the outlined protocols and safety measures is paramount when handling and utilizing this chemical intermediate.

References

- 1. This compound | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound [chembk.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 121-86-8 | Benchchem [benchchem.com]

- 7. 2-氯-4-硝基甲苯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 121-86-8 [chemicalbook.com]

- 9. B23542.22 [thermofisher.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound(121-86-8) 1H NMR [m.chemicalbook.com]

- 12. This compound(121-86-8) 13C NMR [m.chemicalbook.com]

- 13. patents.justia.com [patents.justia.com]

- 14. US4456777A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 15. EP0071038B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. davjalandhar.com [davjalandhar.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. pennwest.edu [pennwest.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 22. echemi.com [echemi.com]

- 23. This compound | 121-86-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 24. This compound(121-86-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Reactivity of Functional Groups in 2-Chloro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-nitrotoluene is a versatile intermediate in the chemical and pharmaceutical industries, primarily owing to the distinct reactivity of its three functional groups: the chloro, nitro, and methyl groups. This technical guide provides a comprehensive analysis of the reactivity of each of these groups, supported by quantitative data and detailed experimental protocols for key transformations. The document explores the underlying mechanisms of these reactions, including nucleophilic aromatic substitution (SNAr) at the chloro position, reduction of the nitro group, and oxidation of the methyl group. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, facilitating the strategic use of this compound as a building block for complex molecules.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₆ClNO₂.[1] Its utility as a chemical intermediate stems from the presence of three key functional groups attached to the toluene (B28343) backbone: a chloro group, a nitro group, and a methyl group.[1] The electronic properties and strategic placement of these groups on the aromatic ring dictate their reactivity and susceptibility to various chemical transformations. This guide will systematically examine the reactivity of each functional group, providing a detailed understanding of the chemical behavior of this important molecule.

Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The chloro group in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group located para to the chlorine atom. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[2][3]

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is a key factor in facilitating the reaction. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

dot

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Quantitative Data for Nucleophilic Aromatic Substitution

While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in the literature, the reactivity can be inferred from studies on analogous compounds. The presence of the ortho-methyl group can introduce some steric hindrance, potentially slowing the reaction compared to p-chloronitrobenzene.

| Reactant | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1,2-Dichloro-4-nitrobenzene | Sodium methoxide | Methanol | Reflux | 2-Chloro-1-methoxy-4-nitrobenzene & 1-Chloro-2-methoxy-4-nitrobenzene | - | [2] |

| 2,4-Dinitrobromobenzene | Sodium methoxide | - | - | 2,4-Dinitroanisole | - | [4] |

| This compound | Amines | - | - | N-substituted-2-methyl-5-nitroanilines | - | [5][6] |

Experimental Protocol: Synthesis of N-substituted-2-methyl-5-nitroanilines

This protocol describes a general procedure for the reaction of this compound with an amine.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine)

-

Solvent (e.g., ethanol, DMSO)

-

Base (e.g., K₂CO₃, Et₃N) (optional)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the amine (1.0-1.2 eq) to the solution. If the amine salt is formed, a non-nucleophilic base can be added to neutralize it.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

dot

References

Unveiling 2-Chloro-4-nitrotoluene: A Technical Guide to its Industrial Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of 2-Chloro-4-nitrotoluene, a pivotal chemical intermediate. From its historical context to detailed industrial synthesis protocols and characterization, this document provides a comprehensive resource for professionals in the chemical and pharmaceutical fields.

Introduction and Historical Context

This compound (CAS No. 121-86-8) is a pale yellow crystalline solid that serves as a crucial building block in the synthesis of a wide range of commercially significant products.[1][2] Its molecular structure, featuring a substituted toluene (B28343) ring with both a chlorine atom and a nitro group, imparts a unique reactivity that is leveraged in the manufacturing of dyes, pigments, agrochemicals, and pharmaceutical intermediates.[3][4] Notably, it is a key precursor for the herbicide Chlorotoluron.

While the precise moment of its discovery is not extensively documented, literature references to the chlorination of nitrotoluenes and the nitration of chlorotoluenes date back to the early 20th century. Patents from the mid to late 20th century already describe advanced processes for its preparation, indicating a long-standing industrial importance.[3][5] The primary industrial synthesis route involves the electrophilic chlorination of 4-nitrotoluene (B166481). An alternative, though often less direct route for this specific isomer, is the nitration of o-chlorotoluene, which typically yields a mixture of isomers requiring separation.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and purification.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Pale yellow crystalline solid | [1] |

| CAS Number | 121-86-8 | [2] |

| Melting Point | 60-64 °C | |

| Boiling Point | Decomposes upon distillation at atmospheric pressure | |

| Solubility | Insoluble in water; soluble in most organic solvents | [1] |

| Spectroscopic Data (for 4-Chloro-2-nitrotoluene) | |

| IR (Infrared) Spectroscopy | 1556 cm⁻¹ (C=C aromatic), 1521 cm⁻¹ (asymmetric NO₂), 1347 cm⁻¹ (symmetric NO₂)[1] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ 7.96 (d, 1H), 7.47 (dd, 1H), 7.29 (d, 1H), 2.57 (s, 3H)[1] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | δ 149.35, 133.81, 133.01, 132.39, 132.02, 124.67, 19.95[1] |

Industrial Synthesis: Chlorination of 4-Nitrotoluene

The most prevalent industrial method for synthesizing this compound is the direct chlorination of 4-nitrotoluene. This process offers high selectivity and yield. A notable advancement in this method involves the use of iodine as a catalyst, which provides a significant improvement over older methods that used iron(III) chloride or antimony(V) chloride, often resulting in substantial by-product formation.[3][6]

Reaction Parameters and Yield

The following table summarizes the optimized reaction conditions for the iodine-catalyzed chlorination of 4-nitrotoluene, based on patented industrial processes.[3][4]

| Parameter | Optimal Range | Reference |

| Reactants | 4-Nitrotoluene, Chlorine (gaseous) | [3] |

| Catalyst | Iodine (I₂) | [3][4] |

| Catalyst Loading | 0.1 to 10% by weight relative to 4-nitrotoluene (preferably 0.3 to 1.0%) | [3] |

| Molar Ratio (Cl₂:4-NT) | 0.6:1 to 1.2:1 (preferably 0.9:1 to 1.0:1) | [3] |

| Temperature | Melting point of 4-nitrotoluene up to 120 °C (preferably 60 to 80 °C) | [3][4] |

| Pressure | Atmospheric or slightly elevated (1 to 10 bar) | [3] |

| Purity of Product | >98% | [3][4] |

| Yield | Up to 99.1% | [3] |

| By-products | <1.4% | [4] |

Detailed Experimental Protocol

This protocol outlines a laboratory-scale adaptation of the industrial synthesis of this compound.

Materials:

-

4-Nitrotoluene

-

Iodine

-

Chlorine gas

-

Sodium bisulfite solution or Potassium iodide solution

-

Water

-

Suitable organic solvent for recrystallization (e.g., ethanol)

Equipment:

-

Jacketed glass reactor with a stirrer, thermometer, gas inlet tube, and reflux condenser

-

Heating/cooling circulator

-

Gas flow meter

-

Scrubber for excess chlorine and HCl gas

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge the reactor with 4-nitrotoluene and the specified amount of iodine catalyst.

-

Heating: Heat the mixture to the desired reaction temperature (e.g., 70 °C) with stirring.

-

Chlorination: Introduce gaseous chlorine into the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained within the optimal range.

-

Monitoring: Monitor the progress of the reaction by analytical methods such as Gas Chromatography (GC) to determine the consumption of 4-nitrotoluene and the formation of this compound.

-

Reaction Completion: Stop the chlorine feed once the desired conversion is achieved.

-

Purging: Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride.

-

Catalyst Removal: Cool the reaction mixture and wash it with an aqueous solution of sodium bisulfite or potassium iodide to remove the iodine catalyst.[3][4]

-

Water Wash: Wash the organic layer with water to remove any remaining salts.

-

Isolation: Separate the organic layer. The crude this compound can be isolated by cooling and crystallization.

-

Purification: Further purify the product by recrystallization from a suitable solvent like ethanol (B145695) to achieve high purity.

-

Drying: Dry the purified crystals under vacuum.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, IR, and GC-MS.

Alternative Synthesis Route: Nitration of o-Chlorotoluene

An alternative pathway to chloronitrotoluene isomers involves the nitration of chlorotoluene. Specifically, the nitration of o-chlorotoluene yields a mixture of isomers, primarily 2-chloro-6-nitrotoluene (B1664060) and this compound.

The nitration of o-chlorotoluene typically results in the formation of approximately 80% 2-chloro-6-nitrotoluene and 20% this compound.[7] This isomeric mixture necessitates a separation step, usually vacuum distillation, to isolate the desired this compound, making this route less direct for the specific synthesis of this isomer compared to the chlorination of 4-nitrotoluene.

Workflow and Process Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the industrial synthesis of this compound.

Caption: Industrial synthesis workflow for this compound.

Caption: Logical relationships in the synthesis of this compound.

Conclusion

This compound remains a cornerstone intermediate in the chemical industry. The development of efficient and selective synthesis routes, particularly the iodine-catalyzed chlorination of 4-nitrotoluene, has been instrumental in its large-scale production. This guide provides a foundational understanding of its synthesis, properties, and the key process parameters that are critical for its industrial manufacturing. For researchers and professionals in drug development and materials science, a thorough grasp of the synthesis and chemistry of such intermediates is paramount for innovation and the development of new applications.

References

- 1. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4456777A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. EP0071038B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. 2-Chloro-6-nitrotoluene | 83-42-1 [chemicalbook.com]

Atmospheric Half-life of Vapor-phase 2-Chloro-4-nitrotoluene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the atmospheric fate of vapor-phase 2-Chloro-4-nitrotoluene, with a focus on its atmospheric half-life. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes estimated values from established structure-activity relationships, outlines a detailed hypothetical experimental protocol for its determination, and proposes a plausible atmospheric degradation pathway.

Quantitative Data Summary

The atmospheric persistence of this compound is primarily determined by its reaction with hydroxyl (OH) radicals. The following table summarizes the key quantitative data based on estimations.

| Parameter | Value | Reference |

| Estimated Atmospheric Half-life | ~48 days | [1][2] |

| Estimated Reaction Rate Constant with OH radicals | 3.35 x 10⁻¹³ cm³/molecule-sec at 25 °C | [1][2] |

| Assumed Atmospheric OH Radical Concentration | 5 x 10⁵ radicals/cm³ | [1][2] |

| Potential for Photolysis | Absorbs UV light >290 nm, but no rate data available | [1][2] |

Proposed Atmospheric Degradation Pathway

The primary degradation mechanism for this compound in the troposphere is expected to be its reaction with photochemically produced hydroxyl radicals. The reaction is likely initiated by the addition of the OH radical to the aromatic ring, followed by subsequent reactions with molecular oxygen and other atmospheric species.

Caption: Proposed reaction pathway for the atmospheric degradation of this compound initiated by hydroxyl radicals.

Hypothetical Experimental Protocol for Determining Atmospheric Half-life

The following outlines a detailed experimental protocol for the determination of the atmospheric half-life of vapor-phase this compound using a smog chamber, a controlled environment that simulates atmospheric conditions.

Smog Chamber Setup and Characterization

-

Chamber: A large-volume (e.g., >5000 L) environmental chamber constructed from FEP Teflon film to minimize wall reactions.

-

Light Source: A set of UV blacklights to simulate the solar spectrum and initiate photochemical reactions. The light intensity should be calibrated to determine the NO₂ photolysis rate.

-

Air Purification: A system to provide purified air (free of hydrocarbons, NOx, and particles) to serve as the background matrix.

-

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound and its degradation products.

-

Chemiluminescence analyzers for monitoring NOx (NO and NO₂) concentrations.

-

UV photometric analyzer for monitoring ozone (O₃) concentrations.

-

A system for generating and measuring hydroxyl radical concentrations, often through the photolysis of a precursor like methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂).

-

Experimental Procedure

-

Chamber Cleaning: The chamber is flushed with purified air for an extended period (e.g., >24 hours) to minimize background contamination.

-

Background Characterization: A "zero air" experiment is conducted by irradiating purified air to ensure that there are no significant sources of reactive species or interfering compounds from the chamber itself.

-

Injection of Reactants:

-

A known concentration of this compound is introduced into the chamber in its vapor phase. This can be achieved by injecting a known volume of a standard gas mixture or by evaporating a known mass of the solid compound into a heated inlet.

-

A reference compound with a well-known OH reaction rate constant (e.g., toluene (B28343) or isoprene) is also injected.

-

An OH radical precursor (e.g., methyl nitrite) and NO are introduced into the chamber.

-

-

Initiation of Reaction: The UV lights are turned on to initiate the photolysis of the OH precursor, generating hydroxyl radicals and starting the degradation of this compound and the reference compound.

-

Monitoring: The concentrations of this compound, the reference compound, and other relevant species (NOx, O₃) are monitored at regular intervals over several hours using the analytical instrumentation.

-

Data Analysis:

-

The decay rates of this compound and the reference compound are determined from their concentration-time profiles.

-

A relative rate method is used to calculate the rate constant for the reaction of OH with this compound (k_CNT) using the following equation: ln([CNT]₀/[CNT]ₜ) = (k_CNT/k_ref) * ln([ref]₀/[ref]ₜ) where [CNT]₀ and [CNT]ₜ are the concentrations of this compound at time 0 and t, [ref]₀ and [ref]ₜ are the concentrations of the reference compound at time 0 and t, and k_ref is the known OH reaction rate constant for the reference compound.

-

The atmospheric half-life (t₁/₂) is then calculated using the determined rate constant and an assumed average atmospheric OH radical concentration ([OH]): t₁/₂ = ln(2) / (k_CNT * [OH])

-

Workflow Diagram

Caption: Workflow for the experimental determination of the atmospheric half-life of this compound.

Conclusion

While direct experimental data on the atmospheric half-life of vapor-phase this compound is not currently available in the reviewed literature, estimations based on structure-activity relationships suggest a relatively long atmospheric lifetime of approximately 48 days, primarily governed by its reaction with hydroxyl radicals. The provided hypothetical experimental protocol outlines a robust methodology for the empirical determination of this value, which is crucial for a comprehensive environmental risk assessment. Further research, particularly smog chamber studies, is necessary to validate the estimated half-life and to elucidate the precise degradation pathways and products.

References

A Comprehensive Technical Guide to the Solubility of 2-Chloro-4-nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 2-Chloro-4-nitrotoluene

This compound is a pale yellow crystalline solid that is generally characterized as being insoluble in water but soluble in a range of common organic solvents. This solubility profile is consistent with its chemical structure, which features a substituted aromatic ring. The presence of the polar nitro group and the chlorine atom, combined with the nonpolar toluene (B28343) backbone, allows for favorable interactions with various organic media.

For ease of comparison, the qualitative solubility of this compound in several organic solvents, as indicated in the literature, is summarized in the table below.

| Solvent Family | Solvent | Solubility | Notes |

| Alcohols | Alcohol (general) | Soluble[1] | The specific type of alcohol (e.g., methanol, ethanol) is often not specified, but it is a common solvent for recrystallization, suggesting good solubility at elevated temperatures and lower solubility at room temperature. It is noted to form needles from alcohol, indicating it is a good solvent for obtaining high-purity crystals.[1] |

| Ethers | Ether (general) | Soluble[1] | Similar to alcohols, the specific ether is often not detailed. |

| Aromatic Hydrocarbons | Benzene | Soluble[2] | |

| Toluene | Soluble[2] | ||

| Nitriles | Acetonitrile | Soluble[2] | |

| Aqueous | Water | Insoluble |

Experimental Protocol for Solubility Determination

The following section details a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on standard laboratory practices for measuring solid-liquid equilibrium.

Objective:

To determine the concentration of a saturated solution of this compound in a selection of organic solvents at various temperatures.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a stirrer

-

Thermostatic water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance (accurate to ±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Vials with airtight caps

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the chosen organic solvent into the jacketed glass vessel.

-

Equilibrium Establishment:

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Begin stirring the solvent.

-

Add an excess amount of this compound to the solvent to ensure that a solid phase remains, indicating a saturated solution.

-

Allow the mixture to equilibrate for a sufficient amount of time (typically several hours) with continuous stirring to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid precipitation during sampling.

-

Transfer the sample into a pre-weighed vial and seal it immediately to prevent solvent evaporation.

-

-

Gravimetric Determination:

-

Weigh the sealed vial containing the sample to determine the total mass of the solution.

-

Carefully unseal the vial and place it in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it again to determine the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility in terms of grams of solute per 100 grams of solvent using the following formula:

Solubility ( g/100g solvent) = (mass of solute / (mass of solution - mass of solute)) * 100

-

-

Data Reporting: Repeat the experiment at different temperatures to obtain a solubility curve for each solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the detailed protocol provided.

References

2-Chloro-4-nitrotoluene: A Synthetic Intermediate in Chemical Manufacturing

An analysis for researchers, scientists, and drug development professionals.

Core Finding: 2-Chloro-4-nitrotoluene (CAS: 121-86-8) is not a naturally occurring compound. It is a synthetic chemical produced exclusively through industrial manufacturing processes.[1] This guide provides an overview of its chemical properties, primary synthesis routes, and significant industrial applications, addressing the interests of professionals in chemical research and development.

Chemical and Physical Properties

This compound is an organohalogen aromatic compound that presents as a pale yellow crystalline solid.[1][2] It is characterized by its insolubility in water but is soluble in most organic solvents.[2][3] The presence of both a chlorine atom and a nitro group on the toluene (B28343) backbone makes it a versatile intermediate for further chemical synthesis.[1][4]

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Melting Point | 61 °C |

| Boiling Point | 260 °C |

| Flash Point | 150 °C |

| Vapor Pressure | 0.0243 mmHg at 25°C |

(Data sourced from ChemBK)

Industrial Synthesis

The primary manufacturing process for this compound involves the electrophilic substitution of a toluene derivative. Two main synthetic pathways are commonly employed in industrial settings.

Experimental Protocol: Synthesis via Chlorination of 4-nitrotoluene (B166481)

A common and efficient method for synthesizing this compound is the direct chlorination of 4-nitrotoluene.

Methodology:

-

Reactant Preparation: A mixture of 4-nitrotoluene and a catalytic amount of iodine (0.1 to 10% by weight relative to the 4-nitrotoluene) is prepared in a reaction vessel.[5][6]

-

Chlorination: Gaseous chlorine (0.6 to 1.2 moles per mole of 4-nitrotoluene) is introduced into the mixture.[5][6][7]

-

Temperature Control: The reaction is maintained at a temperature ranging from the melting point of the starting material up to 120°C.[5][6]

-

Purification: Upon completion of the reaction, the desired product, this compound, is separated from by-products and unreacted starting materials through processes such as recrystallization or distillation.[1]

A patent for this process specifies that using iodine as a catalyst is a key aspect of the procedure.[5][6][7]

Industrial Applications

As a key chemical intermediate, this compound is a foundational component in the synthesis of a variety of commercial products. Its primary applications are in the manufacturing of:

-

Dyes and Pigments: The compound serves as a precursor in the synthesis of various dyes.[2][3][4]

-

Agrochemicals: It is a vital intermediate for producing herbicides, such as Chlorotoluron.[4]

-

Pharmaceuticals: In the pharmaceutical industry, it is used as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[4]

Safety and Environmental Considerations

This compound is classified as a toxic substance.[2] Exposure through inhalation, ingestion, or skin contact can lead to adverse health effects.[2][3] It is also considered an irritant to the skin and eyes.[8] Environmental release of this compound is a concern, as it may be harmful to aquatic organisms and can persist in the environment.[9][10] Proper handling, protective equipment, and disposal procedures are mandatory during its use in research and industrial settings.[2]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. US4456777A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. EP0071038B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. This compound | 121-86-8 [chemicalbook.com]

- 9. CAS 121-86-8: this compound | CymitQuimica [cymitquimica.com]

- 10. chembk.com [chembk.com]

Preliminary Toxicology of 2-Chloro-4-nitrotoluene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preliminary toxicological data for 2-Chloro-4-nitrotoluene and related compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment. Data for this compound is limited, and in some cases, information from structurally similar compounds has been included to provide a broader context; this is clearly indicated.

Executive Summary

This compound is a pale-yellow crystalline solid used as an intermediate in the synthesis of dyes.[1] Toxicological data indicates that it is harmful by ingestion, dermal contact, and inhalation.[2] The primary adverse health effect noted is methemoglobinemia.[1][2] While acute toxicity data is available for this compound, specific studies on its genotoxicity and carcinogenicity are lacking in the public domain. This guide provides a summary of the available quantitative toxicity data, outlines general experimental protocols for key toxicological endpoints, and presents information on related chloronitrobenzene and nitrotoluene isomers to infer potential hazards.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Quantitative Acute Toxicity Data

The available median lethal dose (LD50) and median lethal concentration (LC50) values for this compound are summarized in the table below.

| Route of Administration | Species | Value | Reference |

| Oral | Rat | 3,020 mg/kg bw | [3] |

| Dermal | Rat | > 2,000 mg/kg bw | [3] |

| Inhalation | Rat | > 528 mg/m³ air (4h) | [2][3] |

Signs of Acute Exposure

Exposure to this compound may lead to headache, weakness, dizziness, nausea, and tachycardia. A significant toxic effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[1][2]

Genotoxicity

There is a lack of publicly available data on the genotoxicity of this compound. However, studies on structurally related chloronitrobenzene isomers conducted by the National Toxicology Program (NTP) provide insights into the potential mutagenic and clastogenic properties of this class of compounds.

Genotoxicity of Structurally Related Compounds

The table below summarizes the genotoxicity findings for 2-chloronitrobenzene and 4-chloronitrobenzene.

| Assay | Test System | Compound | Result | Metabolic Activation (S9) | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | 2-Chloronitrobenzene | Positive | Required | [2] |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | 4-Chloronitrobenzene | Positive | Required | [2] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | 2-Chloronitrobenzene | Positive | Not specified | [2] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | 4-Chloronitrobenzene | Positive | Not specified | [2] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | 2-Chloronitrobenzene | Positive | Not specified | [2] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | 4-Chloronitrobenzene | Positive | Not specified | [2] |

These findings suggest that compounds in the chloronitrobenzene family can be mutagenic and clastogenic, particularly after metabolic activation.

Carcinogenicity

Specific long-term carcinogenicity bioassays for this compound were not identified in the public literature. However, evidence from related compounds suggests that nitroaromatic compounds as a class may pose a carcinogenic risk.

Carcinogenicity of Structurally Related Compounds

-

1-Chloro-4-nitrobenzene: Administration in the feed to mice resulted in the development of vascular tumors (hemangiomas or hemangiosarcomas) in both males and females.

-

o-Nitrotoluene: This compound is listed in the 15th Report on Carcinogens by the National Toxicology Program as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Dosage: The substance is administered in graduated doses to several groups of experimental animals, one dose being used per group.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Endpoint: The LD50 is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50 percent of the animals.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.

-

Test System: Several strains of bacteria with mutations in the histidine (Salmonella) or tryptophan (E. coli) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid, making them dependent on an external source for growth.

-

Exposure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The S9 mix is a liver homogenate that mimics mammalian metabolism.

-

Principle: The test detects mutations that revert the original mutation, allowing the bacteria to grow on a minimal medium devoid of the specific amino acid.

-

Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are used.

-

Exposure: Cell cultures are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix).

-

Metaphase Arrest: After a suitable treatment period, the cells are treated with a metaphase-arresting substance (e.g., colchicine).

-

Analysis: The cells are harvested, stained, and metaphase cells are analyzed microscopically for chromosomal aberrations.

-

Endpoint: The percentage of cells with one or more structural chromosomal aberrations is determined. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with chromosomal aberrations.

Visualizations

Experimental Workflows and Concepts

References

- 1. This compound | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Registration Dossier - ECHA [echa.europa.eu]

An In-depth Technical Guide to the Basic Hazards and Safety Precautions for 2-Chloro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental hazards and essential safety precautions for 2-Chloro-4-nitrotoluene (CAS No. 121-86-8). The information is intended to support safe handling, storage, and use of this chemical in a laboratory and drug development setting. All quantitative data is summarized in tables for clarity, and logical workflows are presented as diagrams.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid.[1] It is insoluble in water but soluble in many organic solvents.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [3][4] |

| Molecular Weight | 171.58 g/mol | [2][5] |

| Appearance | Pale yellow crystalline solid/powder | [3][6] |

| Melting Point | 60.0-67.0 °C | [7] |

| Boiling Point | 260 °C | [3] |

| Flash Point | 100 °C (closed cup) | [5] |

| Water Solubility | 49 mg/L (at 20 °C) | [3] |

| Density | 1.3246 g/cm³ (rough estimate) | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and eye irritation potential.[2][8][9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |

The major toxicological concerns stem from its potential to cause methemoglobinemia, with symptoms including headache, weakness, dizziness, and nausea.[2] It is toxic by all routes of exposure: inhalation, ingestion, and dermal contact.[2]

Experimental Protocols for Hazard Assessment

The hazard data presented in this guide are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. While specific experimental reports for this compound are not publicly available, the following methodologies are representative of the procedures used to assess the key hazards.

Acute Toxicity Testing

The acute toxicity values (LD₅₀/LC₅₀) are determined to assess the short-term poisoning potential of a substance. The OECD provides several guidelines for this purpose, including:

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method is used to assess the oral toxicity of a substance. It involves administering the chemical at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) to a small number of animals. The endpoint is the observation of clear signs of toxicity at a specific dose level, rather than death.[5]

-

OECD Test Guideline 402: Acute Dermal Toxicity: This guideline outlines a procedure for assessing the toxicity of a substance applied to the skin. A specified amount of the chemical is applied to a small area of the skin of animals, and the animals are observed for signs of toxicity over a period of time.

-

OECD Test Guideline 403: Acute Inhalation Toxicity: This method is used to determine the toxicity of a substance when inhaled. Animals are exposed to the chemical in the form of a gas, vapor, or aerosol for a defined period, and toxic effects are observed.

Skin and Eye Irritation Testing

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This test is designed to evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. The test material is applied to the shaved skin of an animal (typically a rabbit) and the site is observed for erythema (redness) and edema (swelling) at specific intervals.[10]

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage. A small amount of the test substance is applied to the eye of an animal, and the eye is examined for effects on the cornea, iris, and conjunctiva.

Flash Point Determination

The flash point is a measure of the flammability of a substance.

-

ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester: This is a common method for determining the flash point of liquids. The substance is heated in a closed cup, and a small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[11]

Toxicology Data

The following table summarizes the available acute toxicity data for this compound.

Table 3: Acute Toxicity of this compound

| Route of Exposure | Species | Value | Source(s) |

| Oral | Rat | LD₅₀: 3020 mg/kg bw | [9] |

| Dermal | Rat | LD₅₀: > 2000 mg/kg bw | [9] |

| Inhalation | Rat | LC₅₀: > 528 mg/m³ air | [9] |

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with this compound. The following diagram illustrates a general workflow for risk assessment and control.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[8][12]

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an appropriate cartridge.[2] In situations with a potential for over-exposure, a positive pressure self-contained breathing apparatus should be worn.[2]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][12] Avoid generating dust.[8] Do not eat, drink, or smoke when using this product.[6][8] Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[12]

First-Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][12]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[2][8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[8][9]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

While not easily ignited, this compound may burn and produce irritating or poisonous gases.[2]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Fire-Fighting Instructions: Wear a self-contained breathing apparatus and full protective clothing.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[8] Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material and place it in a suitable container for disposal.[2] Avoid creating dust.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The substance should be sent to an approved waste disposal plant.[9][13]

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. store.astm.org [store.astm.org]

- 3. oecd.org [oecd.org]

- 4. store.astm.org [store.astm.org]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. wisnerbaum.com [wisnerbaum.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. CLP, 2.6.4., Additional Classification Considerations :: ReachOnline [reachonline.eu]

- 10. youtube.com [youtube.com]

- 11. delltech.com [delltech.com]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-4-nitrotoluene from 4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 2-chloro-4-nitrotoluene, a key intermediate in the production of various organic compounds, including herbicides and pharmaceuticals.[1][2] The protocols described herein are based on the direct chlorination of 4-nitrotoluene (B166481).

Introduction

The synthesis of this compound from 4-nitrotoluene is a crucial reaction in industrial organic synthesis. This compound serves as a precursor for the herbicide Chlortoluron.[1][3] The primary method for this conversion is the electrophilic aromatic substitution of 4-nitrotoluene using chlorine gas in the presence of a catalyst. While various catalysts such as iron(III) chloride and antimony(V) chloride have been explored, the use of iodine as a catalyst has been shown to produce the desired product in high yield and purity, minimizing the formation of unwanted by-products.[3] This process is advantageous as it avoids the complex separation procedures often required with other catalytic systems.[1][3]

Reaction Principle

The chlorination of 4-nitrotoluene is an electrophilic aromatic substitution reaction. The nitro group (-NO2) is a meta-directing deactivator, while the methyl group (-CH3) is an ortho, para-directing activator. The directing effects of the methyl group are stronger, leading to the substitution of chlorine at the ortho position relative to the methyl group, yielding this compound as the major product. The presence of iodine as a catalyst facilitates the polarization of the chlorine molecule, generating a more potent electrophile for the substitution reaction.

Experimental Protocols

Materials and Reagents

-

4-Nitrotoluene (pure or technical grade)

-

Chlorine gas

-

Iodine (technical grade)[3]

-

Potassium iodide solution or sodium bisulfite solution (for workup)[3][4]

-

Organic solvent (e.g., methylene (B1212753) chloride, carbon tetrachloride - optional, as the reaction can be performed neat)[4]

Equipment

-

Glass reaction flask equipped with a gas inlet tube, a mechanical stirrer, a thermometer, and a condenser.

-

Heating mantle or water bath.

-

Gas flow meter for chlorine.

-

Separatory funnel.

-

Rotary evaporator.

-

Gas chromatograph for analysis.

General Procedure for Chlorination of 4-Nitrotoluene

-

Reaction Setup : In a suitable glass reaction flask, charge 4-nitrotoluene and iodine. The amount of iodine should be between 0.1% and 10% by weight relative to the 4-nitrotoluene.[1][3]

-

Heating : Heat the mixture to the desired reaction temperature, which can range from the melting point of 4-nitrotoluene up to 120°C.[1][3] A preferred temperature range is 50°C to 100°C, with 60°C to 80°C being particularly preferable.[3]

-

Chlorination : Introduce gaseous chlorine into the reaction mixture at a controlled rate. The molar ratio of chlorine to 4-nitrotoluene should be between 0.6 and 1.2.[1][3] Preferably, a molar ratio of 0.7 to 1.05 is used, with 0.9 to 1.0 being the most effective.[3]

-

Monitoring the Reaction : The progress of the reaction can be monitored by measuring the density of the reaction mixture. For example, at 80°C, the reaction is considered complete when the density reaches approximately 1.280 g/cm³.[1][3]

-

Workup : Upon completion, cool the reaction mixture. The excess iodine can be removed by washing the mixture with water, or more effectively with an aqueous solution of potassium iodide or sodium bisulfite.[3][4]

-

Isolation and Analysis : The organic layer is then separated. If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. The final product can be analyzed for purity using gas chromatography. This method has been reported to yield a product with a purity of over 98% this compound.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental conditions for the synthesis of this compound.

| Parameter | Example 1 | Example 2 |

| Reactants | ||

| 4-Nitrotoluene | 6850 g (49.9 mol) | 685 g (5 mol) |

| Iodine | 34.2 g (0.5% by weight) | 6.9 g (1% by weight) |

| Chlorine | ~1 mol per mol of 4-nitrotoluene | ~1 mol per mol of 4-nitrotoluene |

| Reaction Conditions | ||

| Temperature | 60°C | 80°C |

| Reaction Endpoint | Density of 1.29 g/cm³ (at 60°C) | Density of ~1.280 (at reaction temp.) |

| Results | ||

| Yield of Crude Product | 8423 g | 848 g |

| Molar Yield | 49.1 mol | 4.94 mol |

| Yield (relative to 4-nitrotoluene) | 98.3% | 98.8% |

| Product Composition (by GC) | ||

| This compound | 98.1% | 98.2% |

| Unreacted 4-Nitrotoluene | 1.4% | 0.4% |

| By-products | 0.5% | 1.4% |

| Data sourced from patent information.[1][3][5] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

Caption: Workflow for this compound Synthesis.

Logical Relationship of Reagents and Conditions

The diagram below outlines the logical relationship between the reactants, catalysts, reaction conditions, and the resulting products and by-products.

Caption: Reagent and Condition Interrelationships.

References

- 1. patents.justia.com [patents.justia.com]

- 2. nbinno.com [nbinno.com]

- 3. US4456777A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. EP0071038B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. DE3128442A1 - METHOD FOR PRODUCING 2-CHLORINE-4-NITROTOLUOL - Google Patents [patents.google.com]

Application Notes and Protocols for the Iodine-Catalyzed Chlorination of 4-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic chlorination of 4-nitrotoluene (B166481) to produce 2-chloro-4-nitrotoluene, a valuable intermediate in the synthesis of herbicides and other fine chemicals. The process utilizes elemental iodine as a catalyst, offering high selectivity and yield.

Introduction

The chlorination of 4-nitrotoluene is a key industrial reaction. The use of an iodine catalyst facilitates the electrophilic substitution of a chlorine atom onto the aromatic ring, primarily at the position ortho to the methyl group. This regioselectivity is crucial for the synthesis of the desired this compound isomer. The protocol outlined below is based on established methodologies and provides a reproducible procedure for laboratory and pilot-scale synthesis.[1][2][3]

Data Presentation

The following table summarizes the key quantitative parameters for the iodine-catalyzed chlorination of 4-nitrotoluene.

| Parameter | Value | Reference |

| Substrate | 4-Nitrotoluene (pure or technical grade) | [1] |

| Chlorinating Agent | Gaseous Chlorine (Cl₂) | [1] |

| Catalyst | Iodine (I₂) | [1] |

| Chlorine to 4-Nitrotoluene Molar Ratio | 0.6 - 1.2 mol of Cl₂ per mol of 4-nitrotoluene (preferably 0.9 - 1.0 mol) | [1] |

| Iodine Catalyst Loading | 0.1 - 10% by weight relative to 4-nitrotoluene (preferably 0.3 - 1%) | [1][3] |

| Reaction Temperature | 50°C - 100°C (preferably 60°C - 80°C) | [1] |

| Pressure | Atmospheric or elevated (up to 10 bar), preferably atmospheric | [1] |

| Yield of this compound | >98% | [1] |

| By-products | <1.4% | [1] |

Experimental Protocol

This protocol describes the discontinuous (batch) process for the chlorination of 4-nitrotoluene at atmospheric pressure.

Materials:

-

4-Nitrotoluene

-

Iodine (technical grade)

-

Gaseous Chlorine

-

Potassium iodide (KI) solution or Sodium bisulfite (NaHSO₃) solution

-

Water

Equipment:

-

Glass reaction flask equipped with a stirrer, gas inlet tube, thermometer, and reflux condenser.

-

Heating mantle or oil bath.

-

Gas flow meter.

-

Separatory funnel.

-

Apparatus for monitoring reaction progress (e.g., by measuring the density of the reaction mixture).

Procedure:

-

Reaction Setup:

-

Charge the glass reaction flask with 4-nitrotoluene (e.g., 685 g, 5 mol).

-

Add the iodine catalyst (e.g., 6.9 g, 1% by weight relative to 4-nitrotoluene).

-

Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.

-

-

Chlorination:

-

Introduce gaseous chlorine into the reaction mixture through the gas inlet tube at a controlled rate.

-

Maintain the reaction temperature throughout the addition of chlorine.

-

Monitor the progress of the reaction. One method is to measure the density of the reaction mixture at the reaction temperature. The reaction is considered complete when the density reaches a predetermined value (e.g., approximately 1.280 g/cm³ at 80°C), which corresponds to the consumption of about 1 mole of chlorine per mole of 4-nitrotoluene.[1]

-